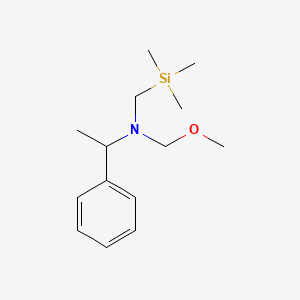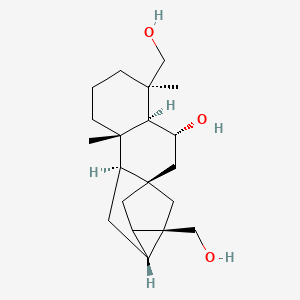
Trachyloban-6B,17,18-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trachyloban-6B,17,18-triol is a diterpenoid compound characterized by a pentacyclic carbon skeleton with a tricyclo [3.2.1.0] octane system for the rings C, D, and E. This compound is part of the trachylobane family of diterpenes, which are known for their complex molecular structures and diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trachyloban-6B,17,18-triol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to the trachylobane skeleton, while the second phase employs chemical C-H oxidation methods to introduce the hydroxyl groups at the 6B, 17, and 18 positions . Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and catalytic amounts of transition metals like palladium or ruthenium .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Trachyloban-6B,17,18-triol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can exhibit different biological activities .
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of more complex diterpenoids.
Biology: Investigated for its role in plant defense mechanisms and as a potential bioactive compound.
Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.
Industry: Utilized in the development of natural product-based pesticides and herbicides
作用機序
The mechanism of action of trachyloban-6B,17,18-triol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the antiapoptotic protein Bcl-xL, leading to the induction of apoptosis in cancer cells. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
- ent-Trachyloban-18-oic acid
- ent-Trachyloban-3β-ol
- ent-18-Hydroxy-trachyloban-3-one
- Isopimara-7,15-dien-3β-ol
Uniqueness
Trachyloban-6B,17,18-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other trachylobane diterpenoids. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility as a synthetic intermediate and bioactive compound .
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(1S,3R,4S,5R,9S,10R,12R,13S)-5,13-bis(hydroxymethyl)-5,9-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol |
InChI |
InChI=1S/C20H32O3/c1-17(10-21)4-3-5-18(2)15-6-12-13-7-19(15,8-14(23)16(17)18)9-20(12,13)11-22/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16-,17+,18+,19-,20+/m1/s1 |
InChIキー |
BKQODMJLTYMIPZ-XMGBTHNHSA-N |
異性体SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)CO)O)C)CO |
正規SMILES |
CC1(CCCC2(C1C(CC34C2CC5C(C3)C5(C4)CO)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
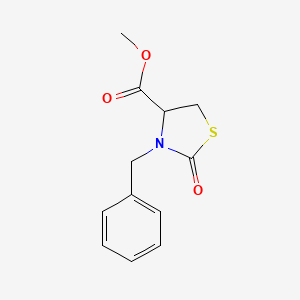
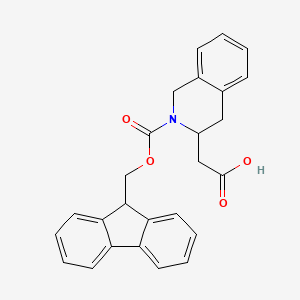
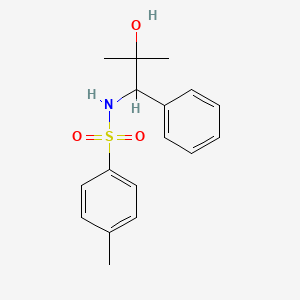
![3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395319.png)


![2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
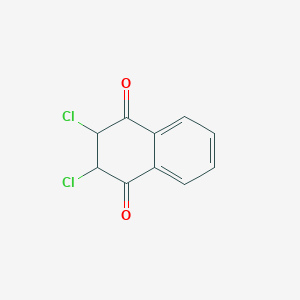
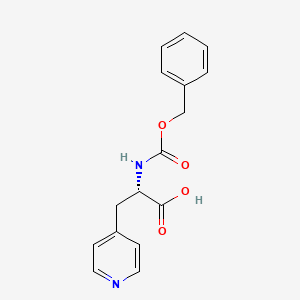
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
